molecular formula C4H6BrClO B104169 4-Bromobutyryl chloride CAS No. 927-58-2

4-Bromobutyryl chloride

Cat. No. B104169
CAS RN: 927-58-2
M. Wt: 185.45 g/mol
InChI Key: LRTRXDSAJLSRTG-UHFFFAOYSA-N
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Description

4-Bromobutyryl chloride is a chemical compound that is used as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of a bromine atom and a butyryl group attached to a chlorine atom. This compound is reactive and serves as an acylating agent in different chemical reactions.

Synthesis Analysis

The synthesis of compounds related to 4-bromobutyryl chloride has been explored in several studies. For instance, the synthesis of cyclometalated complexes using 2-(4-bromophenyl)pyridine as a starting material has been reported, where 4-bromobutyryl chloride could potentially be used as a precursor . Another study investigated the synthesis process of bromoisobutyryl esterified starch, which involves the use of 2-bromoisobutyryl bromide, a compound structurally similar to 4-bromobutyryl chloride . Additionally, the synthesis of ethyl 4-bromo-4,4-dinitrobutyrate has been described, which could be related to the reactivity of 4-bromobutyryl chloride in Michael addition reactions .

Molecular Structure Analysis

The crystal structure of a derivative of 4-bromobutyric acid has been determined, providing insights into the molecular arrangement and potential interactions in the solid state . This information can be useful in understanding the molecular structure of 4-bromobutyryl chloride and its derivatives.

Chemical Reactions Analysis

4-Bromobutyryl chloride is expected to participate in various chemical reactions due to its acyl chloride functionality. For example, it can be used in the acylation of different nucleophiles. The synthesis of 4-bromobutyl acetate through the reaction of 1,4-butanediol with hydrogen bromide and acetic acid demonstrates the reactivity of bromoalkyl chains in esterification reactions . Moreover, the formation of a bromophenyl carbothioamide compound illustrates the use of bromo-substituted compounds in the synthesis of biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromobutyryl chloride are not directly discussed in the provided papers. However, by examining related compounds, one can infer that 4-bromobutyryl chloride is likely to be a colorless to pale yellow liquid, with a pungent odor due to the presence of the acyl chloride group. It is expected to be reactive towards nucleophiles, including water, alcohols, and amines, leading to the formation of the corresponding carboxylic acids, esters, or amides. The compound's bromine atom also makes it a potential candidate for further functionalization through palladium-catalyzed cross-coupling reactions, as seen in the application of related brominated compounds .

Scientific Research Applications

1. Use in Synthesis of Various Chemical Compounds

4-Bromobutyryl chloride is involved in the synthesis of a range of chemical compounds. For example, it has been used in synthesizing 4-Carbethoxymethyl-2-[(chloroacetyl / α-chloropropionyl / α-bromobutyryl / α-chloro-(α-phenylacetyl)amino]thiazoles, which were then evaluated for their antimicrobial activities. These synthesized compounds showed varying degrees of activity against various microorganisms such as Staphylococcus aureus, Shigella flexneri, and Candida albicans (Ö. Ateş, H. Altintaş, G. Ötük, 2000).

2. Role in Developing Diagnostic Tools

4-Bromobutyryl chloride has been utilized in the development of diagnostic tools. For example, a study described the design of a ratiometric fluorescent probe for detecting hydrazine, a highly toxic chemical. The probe used 4-bromobutyryl moiety as the recognition site and exhibited low cytotoxicity, making it suitable for use in environmental water systems and biological samples (Meiqing Zhu et al., 2019).

3. In Pharmacoproteomics

In pharmacoproteomics, 4-bromobutyryl chloride derivatives have been used to study the effects on cellular components. For instance, 4-Phenylbutyrate, a derivative, has been investigated to identify butyrate-responsive cellular chaperones, protein processing enzymes, and cell trafficking molecules in cystic fibrosis bronchial epithelial cells (O. Singh et al., 2006).

4. Exploration in Neuroscience

4-Bromobutyryl chloride and its analogs have been explored in neuroscience research. For example, a study investigated the dose and chemical modification considerations for continuous cyclic AMP analog delivery to the central nervous system, using analogs like dibutyryl-cAMP and 8-bromo-cAMP. This study provided insights into the effective concentration and potential toxicity of these compounds (K. Fouad et al., 2009).

5. Application in Material Science

4-Bromobutyryl chloride has been used in material science, particularly in the preparation of immobilized polymer quaternary ammonium salt biocide using nylon 6 as vectors. This application demonstrates the versatility of 4-bromobutyryl chloride in various scientific fields (Feng Xue-yu, 2008).

Safety And Hazards

4-Bromobutyryl chloride is classified as a combustible liquid that causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment while handling it .

properties

IUPAC Name

4-bromobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrClO/c5-3-1-2-4(6)7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTRXDSAJLSRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061296
Record name Butanoyl chloride, 4-bromo-
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Molecular Weight

185.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Bromobutyryl chloride

CAS RN

927-58-2
Record name 4-Bromobutanoyl chloride
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Record name 4-Bromobutyryl chloride
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Record name Butanoyl chloride, 4-bromo-
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Record name Butanoyl chloride, 4-bromo-
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Record name 4-bromobutyryl chloride
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Record name 4-BROMOBUTYRYL CHLORIDE
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Synthesis routes and methods

Procedure details

A suspension solution of 3.9 g of benzene (50 mmol) and 1.33 g of aluminum chloride (10 mmol) was cooled to 10°C., and 1.95 g of 4-bromobutyryl chloride (purity: 95%, 10 mmol) was dropwise added to the above solution at the same temperature. After raising the temperature to 20 C. and stirring the mixture for two hours, the solution was added into a 10% aqueous solution of hydrochloric acid that had been cooled to 10° C. Then, after the aqueous phase was extracted with benzene and the organic phase was washed with diluted hydrochloric acid and brine, the solvent was removed by distillation under reduced pressure to give 4-bromobutyrophenone in a 84.7% yield from 4-bromobutyryl chloride.
Quantity
3.9 g
Type
reactant
Reaction Step One
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1.33 g
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reactant
Reaction Step One
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1.95 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
260
Citations
J Mao, SW Won, K Vijayaraghavan, YS Yun - Bioresource technology, 2009 - Elsevier
… Analytical grade PEI ((H(NHCH 2 CH 2 ) n NH 2 ); molecular weight = 25,000 g/L), 4-bromobutyryl chloride (95%) and all other chemicals used in this study were also obtained from …
Number of citations: 87 www.sciencedirect.com
YG Wu, H Tong, SY Qiu, X Wang - Key Engineering Materials, 2008 - Trans Tech Publ
… The acylated nanoparticles were rinsed with chloroform to remove unreacted 4-bromobutyryl- chloride and suspended in a solution of 20 g PEI and 0.5 g KOH in 180 ml iso-butyl alcohol…
Number of citations: 3 www.scientific.net
DN Reinhoudt - Recueil des Travaux Chimiques des Pays‐Bas, 1973 - Wiley Online Library
… A mixture of 9.3 g (0.05 mole) of 4-bromobutyryl chloride’, 115 g (0.05 mole) of N,N’diphenylthiourea and 10.5 g (0.10 mole) of sodium carbonate in 700 ml of acetone was refluxed for …
Number of citations: 19 onlinelibrary.wiley.com
S Rasool, SAA Shah, M Ashraf, B Jahan… - Pak. J. Pharm …, 2019 - researchgate.net
… A series of electrophiles, 9a-e, were synthesized by reacting 4-bromobutyryl chloride (7) with differently substituted aromatic amines (8a-e) under basic aqueous medium. Target …
Number of citations: 5 www.researchgate.net
D Han, X Tong, Y Zhao - pstorage-acs-6854636.s3 …
… esterification with 4-bromobutyryl chloride yielded 2-nitro-1,3-bis(bromobutyryloxy)benzene. The latter was then reacted with sodium azide to give rise to the target monomer having two …
J Wang, Z Teng, T Cao, J Qian, L Zheng, Y Cao… - Sensors and Actuators B …, 2020 - Elsevier
… 4-phenylpropionyl chloride, n-butyryl chloride, 4-bromobutyryl chloride and 2-thiophene acetyl chloride were esterified with the alcohol dyes RHO and CY-OH. Specific reaction …
Number of citations: 22 www.sciencedirect.com
A Svendsen, PM Boll - Acta Chem. Scand. B, 1975 - actachemscand.org
… In an attempt to prepare the mold tetronic acid carolic acid 1 Haynes, Plimmer and Stanners ' condensed 4-bromobutyryl chloride with ethoxymagnesiomalonic ester in order to obtain …
Number of citations: 7 actachemscand.org
Y Song, X Tang, S Kong, L Bai, X He, F Meng - Journal of Molecular …, 2019 - Elsevier
… The ILCs were synthesized from bromine-containing precursor liquid crystal, which was made of cholesterol and 4-bromobutyryl chloride. The ILCs showed smectic A (SmA) mesophase…
Number of citations: 8 www.sciencedirect.com
J Lin, S Qiu, K Lewis… - Biotechnology and …, 2003 - Wiley Online Library
… An amino-glass slide was ultrasonicated in isopropyl alcohol for 5 min, dried at 80C, and placed in a solution of 5 mL of 4-bromobutyryl chloride in 95 mL of dry chloroform, followed by …
Number of citations: 388 onlinelibrary.wiley.com
M Zhu, Y Xu, L Sang, Z Zhao, L Wang, X Wu, F Fan… - Environmental …, 2020 - Elsevier
… Upon excitation, this new push-pull conjugated system exhibits strong fluorescence, thus the electron-withdrawing 4-bromobutyryl chloride binds to the phenolic hydroxyl group will …
Number of citations: 71 www.sciencedirect.com

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